molecular formula C27H27FN4O2S B2421020 N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242873-59-1

N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2421020
CAS No.: 1242873-59-1
M. Wt: 490.6
InChI Key: BUZXXVLPBVZYRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

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Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can depend on various factors including the presence of other compounds, temperature, and pressure .


Physical and Chemical Properties Analysis

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Scientific Research Applications

Thiazole-aminopiperidine Hybrids as Mycobacterium tuberculosis Inhibitors

A series of thiazole-aminopiperidine hybrids, including compounds structurally related to N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide, have been evaluated as inhibitors of Mycobacterium tuberculosis. These compounds have shown activity against various tests, indicating potential as antituberculosis agents (Jeankumar et al., 2013).

Met Kinase Inhibitors for Cancer Therapy

Substituted carboxamides, similar in structure to the compound of interest, have been identified as potent and selective Met kinase inhibitors. These compounds have shown promise in tumor stasis and have been advanced into clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Anti-angiogenic and DNA Cleavage Activities in Cancer Research

Novel piperidine analogues structurally related to the compound have been shown to effectively block blood vessel formation in vivo and exhibit DNA cleavage activities. These findings suggest their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Development of Novel Pyrido and Pyrimidines Derivatives

Research on pyrido and pyrimidines derivatives, closely related to this compound, has led to the synthesis of compounds with potential pharmacological applications, including antibacterial activity (Kostenko et al., 2008).

Mechanism of Action

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Safety and Hazards

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Future Directions

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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves the synthesis of the intermediate compounds followed by the final coupling reaction.", "Starting Materials": [ "4-ethylbenzylamine", "2-fluorobenzaldehyde", "thiophene-2-carboxylic acid", "piperidine-4-carboxylic acid", "ethyl chloroformate", "triethylamine", "sodium hydride", "N,N-dimethylformamide", "acetonitrile", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "a. Dissolve thiophene-2-carboxylic acid (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in dichloromethane and add sodium hydride (1.2 equiv).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture and add water. Extract the product with dichloromethane.", "d. Dry the organic layer over sodium sulfate and concentrate the solution to obtain the product.", "Step 2: Synthesis of 7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-amine", "a. Dissolve 7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid (1.0 equiv) in N,N-dimethylformamide.", "b. Add triethylamine (1.2 equiv) and ethyl chloroformate (1.2 equiv) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Add water to the reaction mixture and extract the product with dichloromethane.", "e. Dry the organic layer over sodium sulfate and concentrate the solution to obtain the product.", "Step 3: Synthesis of N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide", "a. Dissolve 7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-amine (1.0 equiv) and piperidine-4-carboxylic acid (1.2 equiv) in acetonitrile.", "b. Add 4-ethylbenzylamine (1.2 equiv) and triethylamine (1.2 equiv) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 12 hours.", "d. Concentrate the reaction mixture and purify the product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "e. Dry the product and obtain the final compound." ] }

CAS No.

1242873-59-1

Molecular Formula

C27H27FN4O2S

Molecular Weight

490.6

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C27H27FN4O2S/c1-2-17-7-9-18(10-8-17)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-5-3-4-6-22(20)28/h3-10,16,19H,2,11-15H2,1H3,(H,29,33)(H,30,31,34)

InChI Key

BUZXXVLPBVZYRJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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